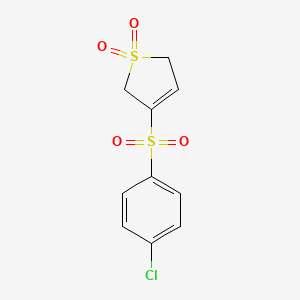
3-(4-Clorofenil)sulfonil-2,5-dihidrotiofeno 1,1-dióxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide is an organic compound with a unique structure that combines a chlorophenyl group with a sulfonyl-dihydrothiophene moiety. This compound is known for its versatility and is used in various scientific research fields, including pharmaceutical drug synthesis and materials science.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
Mecanismo De Acción
Target of Action
The primary targets of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideSulfolene derivatives, which this compound is a part of, have been found to be biologically active and are used in the synthesis of various cyclic compounds . These include influenza virus neuraminidase inhibitors, antipsychotic substances, potassium channel blockers, photoactive substances, and analogues of antibiotics of a hydrogenated anthraquinone series .
Mode of Action
The exact mode of action of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideThe reactions of polyalkylation, transformations of functional groups of the sulfolene ring, as well as the addition reaction at endo- and exocyclic multiple bonds are considered in the synthesis of polycyclic derivatives of sulfolane (sulfolene) .
Biochemical Pathways
The specific biochemical pathways affected by 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideIt’s known that sulfolene derivatives can participate in a variety of reactions, indicating that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideGiven the wide range of applications of sulfolene derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide involves the oxidation of dihydrothiophene derivatives. For example, 2,3-dihydrothiophene can be oxidized using oxidizing agents such as potassium persulfate or oxalyl peroxide under suitable conditions to yield the target compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium persulfate, oxalyl peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide is unique due to its combination of a chlorophenyl group with a sulfonyl-dihydrothiophene moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S2/c11-8-1-3-9(4-2-8)17(14,15)10-5-6-16(12,13)7-10/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIXYEMMWQMBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{2-[(4-bromophenyl)sulfanyl]pyridin-3-yl}methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2508298.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)

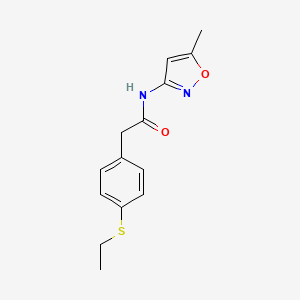


![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)
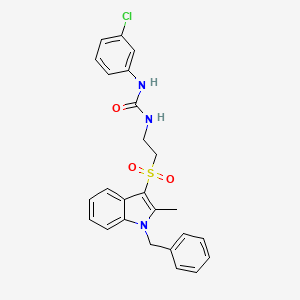

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2508310.png)
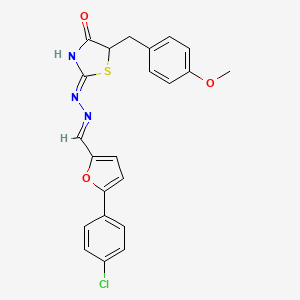
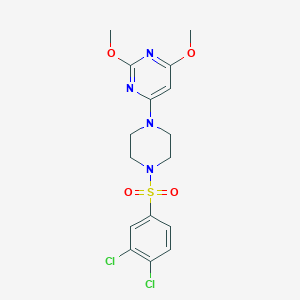
![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)
